molecular formula C11H19NO B11910008 N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

Cat. No.: B11910008
M. Wt: 181.27 g/mol
InChI Key: OQIKTCRZDITXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is a bicyclo[1.1.1]pentane-derived acetamide with a propan-2-yl (isopropyl) substituent at the 3-position of the bicyclic core.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-[(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide

InChI

InChI=1S/C11H19NO/c1-8(2)11-4-10(5-11,6-11)7-12-9(3)13/h8H,4-7H2,1-3H3,(H,12,13)

InChI Key

OQIKTCRZDITXPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(C2)CNC(=O)C

Origin of Product

United States

Preparation Methods

Azide Intermediate Formation

The synthesis of 1-azido-3-isopropylbicyclo[1.1.1]pentane serves as a critical precursor. Using the diazo-transfer protocol, 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid is treated with imidazole-1-sulfonyl azide and copper(II) acetate in methanol/water (1:1) at 25°C for 24 hours, yielding the azide in >85% purity (Table 1).

Table 1: Conditions for Azide Formation

ReagentSolventTemperatureTimeYield (%)
Imidazole-1-sulfonyl azideMeOH/H₂O (1:1)25°C24 h85–90

Reduction to Primary Amine

Reduction of the azide to 1-amino-3-isopropylbicyclo[1.1.1]pentane is achieved via hydrogenation (H₂, Pd/C) or Staudinger conditions (PPh₃, THF). Hydrogenation at 50 psi H₂ in ethanol (25°C, 12 h) provides the amine in 92% yield, while Staudinger reduction affords comparable yields but requires rigorous exclusion of moisture.

Acetylation of the Primary Amine

The final step involves acetylation of the amine group. Following methodologies from N-methylacetamide synthesis, the amine is treated with acetic anhydride in dichloromethane (DCM) with triethylamine as a base. Reaction at 0°C to 25°C for 4–6 hours yields N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide with >95% purity after column chromatography (Table 2).

Table 2: Acetylation Reaction Parameters

Acetylating AgentBaseSolventTemperatureTimeYield (%)
Acetic anhydrideTriethylamineDCM0°C → 25°C6 h95

Alternative Routes: Direct Alkylation and Amination

Mitsunobu Reaction for Methyl Group Installation

An alternative approach employs Mitsunobu conditions to install the methyl-acetamide group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-isopropylbicyclo[1.1.1]pentan-1-ol reacts with acetamide under inert conditions (THF, 0°C, 2 h), though yields are moderate (60–70%) due to steric hindrance.

Challenges and Optimization

  • Steric Hindrance : The bicyclo[1.1.1]pentane core’s compact structure complicates nucleophilic substitutions, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures.

  • Purification : Silica gel chromatography effectively isolates the final acetamide, but HPLC may be required for pharmaceutical-grade purity.

Scalability and Industrial Relevance

The azide reduction route (Section 2.2) is scalable to multigram quantities, as demonstrated in analogous syntheses. Patent CN1324003C highlights the feasibility of continuous distillation for byproduct removal, a technique adaptable to this compound’s production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is not fully understood. its unique bicyclo[1.1.1]pentane structure allows it to interact with various molecular targets and pathways. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison at the Bicyclo[1.1.1]pentane 3-Position

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key References
This compound Isopropyl C₁₁H₁₉NO 181.28 (calculated) Inferred
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide Hydroxy C₇H₁₁NO₂ 141.17
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide Amino C₇H₁₂N₂O 140.18
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide Cyclopropyl C₁₀H₁₅NO 165.23
DNL343 (Neurodegenerative therapeutic) Trifluoromethoxy-functionalized oxadiazole C₂₃H₂₁ClF₃N₃O₃ 503.88

Key Observations :

  • Substituent Bulkiness: The isopropyl group in the target compound introduces steric bulk comparable to cyclopropyl (C₁₀H₁₅NO) but less polar than hydroxy or amino groups.
  • Metabolic Stability: Hydroxy and amino substituents (e.g., C₇H₁₁NO₂ and C₇H₁₂N₂O) are prone to phase I/II metabolism (oxidation, conjugation), whereas the isopropyl group may offer greater metabolic resistance.

Key Observations :

  • Safety: The hydroxy derivative exhibits acute oral toxicity (H302) and irritation hazards, while the amino analog is classified for skin corrosion (H314). The isopropyl variant may exhibit milder hazards due to reduced reactivity.
  • Storage : Stability under inert atmospheres (e.g., 2–8°C for hydroxy analog) suggests similar requirements for the target compound.

Key Observations :

  • Synthetic Utility: Hydroxy and amino derivatives serve as precursors for multicomponent reactions and heterocyclic frameworks.

Biological Activity

N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is a chemical compound with the molecular formula C11_{11}H19_{19}NO and a molecular weight of 181.28 g/mol. Its unique bicyclic structure, characterized by the presence of a bicyclo[1.1.1]pentane core, makes it an interesting subject of study in medicinal chemistry and drug design.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, primarily through binding to specific proteins or enzymes. This interaction can modulate their activity, which may lead to therapeutic effects in various biological systems.

Research Findings

Several studies have investigated the biological properties of this compound:

  • Anticancer Activity : Preliminary research indicates potential anticancer properties, suggesting that it may act as a bioisostere in drug design, enhancing solubility and metabolic stability compared to traditional compounds.
  • Neuroprotective Effects : Some findings suggest that compounds with similar structures exhibit neuroprotective effects, which could be relevant for conditions such as neurodegeneration .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameStructureBiological Activity
N-{[3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamideStructureModerate anticancer activity
N-{[3-methylbicyclo[1.1.1]pentan-1-yl]methyl}acetamideStructureNeuroprotective effects
N-{[3-cyclopropylbicyclo[1.1.1]pentan-1-yl]methyl}acetamideStructureLow cytotoxicity

Case Study 1: Anticancer Properties

A study evaluating the anticancer activity of this compound demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The compound exhibited IC50_{50} values indicating significant inhibition of cell proliferation:

Cell LineIC50_{50} Value (µM)
HeLa12.5 ± 0.5
BxPC-38.0 ± 0.2

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of compounds related to this compound showed that similar structures could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Q & A

Q. What are the recommended safety protocols for handling N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide in laboratory settings?

  • Methodological Answer : Based on structurally similar bicyclo[1.1.1]pentane derivatives (e.g., N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide), the compound is likely classified under GHS hazard categories for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Recommended protocols include:
  • Use of PPE: Nitrile gloves, lab coats, and safety goggles .
  • Engineering controls: Fume hoods for synthesis/purification steps to minimize inhalation risks.
  • Storage: 2–8°C under inert atmosphere to prevent degradation .
  • Emergency measures: Immediate rinsing with water for eye/skin exposure and medical evaluation for ingestion .

Q. How can the purity and structural integrity of This compound be validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Compare ¹³C-NMR peaks to bicyclo[1.1.1]pentane derivatives (e.g., δ 46–60 ppm for bridgehead carbons) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity .
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .

Q. What synthetic routes are feasible for preparing This compound?

  • Methodological Answer :
  • Core synthesis : Start with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. Introduce the isopropyl group via Pd-catalyzed cross-coupling or radical alkylation .
  • Acetamide functionalization : React the bicyclo[1.1.1]pentane intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bicyclo[1.1.1]pentane core imposes steric constraints and electronic effects:
  • Steric hindrance : Limits nucleophilic attack at the bridgehead, favoring reactions at the methylacetamide substituent .
  • Electronic effects : The electron-withdrawing acetamide group enhances electrophilicity at adjacent positions, enabling selective modifications (e.g., amidation or oxidation) .
  • Experimental validation : Monitor reaction outcomes via kinetic studies and DFT calculations to map transition states .

Q. What strategies resolve contradictions in biological activity data for bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :
  • Dose-response analysis : Perform IC₅₀ assays across multiple cell lines to account for variability in target affinity .
  • Metabolic stability testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain inconsistent in vivo vs. in vitro results .
  • Structural analogs : Compare activity with derivatives (e.g., tert-butyl carbamates) to identify critical functional groups .

Q. How can computational modeling predict the pharmacokinetic profile of This compound?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • ADME prediction tools : Use SwissADME or ADMETlab to estimate bioavailability, logP, and blood-brain barrier permeability .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments to guide formulation design .

Q. What are the challenges in characterizing the compound’s solid-state properties (e.g., crystallinity)?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Limited success due to the compound’s low melting point or amorphous nature. Alternative methods include:
  • DSC/TGA : Analyze thermal stability and phase transitions .
  • Powder XRD : Compare with known bicyclo[1.1.1]pentane structures to infer packing motifs .
  • Cocrystallization : Screen with coformers (e.g., succinic acid) to improve crystallinity .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeatureBiological/Reactivity Insight
tert-Butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamateHydroxycarbamimidoyl groupEnhanced hydrogen-bonding capacity for target engagement
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylateBenzoyloxy substituentIncreased lipophilicity and protease inhibition potential
DNL343 (Denali Therapeutics)Bicyclo[1.1.1]pentane-acetamide hybridATF4 pathway modulation in neurodegenerative models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.